1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
CAS No.: 577788-80-8
Cat. No.: VC7228486
Molecular Formula: C21H18N2O4S2
Molecular Weight: 426.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577788-80-8 |
|---|---|
| Molecular Formula | C21H18N2O4S2 |
| Molecular Weight | 426.51 |
| IUPAC Name | 1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C21H18N2O4S2/c1-11-12(2)29-21(22-11)23-17(13-6-8-14(27-3)9-7-13)16(19(25)20(23)26)18(24)15-5-4-10-28-15/h4-10,17,25H,1-3H3 |
| Standard InChI Key | JJPBAGLKFLWJEH-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC)C |
Introduction
The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that combines several pharmacophores, including a thiazole ring, a pyrrolone core, and a thiophene moiety. This combination suggests potential biological activities, such as antifungal or anticancer properties, given the known bioactivities of similar compounds.
Synthesis Overview
The synthesis of such a compound typically involves multiple steps, starting with the formation of the pyrrolone core. This can be achieved through condensation reactions involving appropriate precursors like substituted glycine derivatives and thiophene-based carbonyl compounds. The incorporation of the thiazole ring and the methoxyphenyl group would require additional steps, potentially involving nucleophilic substitution or Suzuki coupling reactions.
Antifungal Activity
Compounds containing thiophene and hydrazone moieties have shown promising antifungal activities against various pathogens like Fusarium graminearum, Rhizoctonia solani, and Botrytis cinerea . Although specific data on the compound is not available, its structural similarity to known antifungal agents suggests potential efficacy.
Anticancer Activity
Pyrrolone derivatives have been explored for their anticancer properties, with some showing potent activity against various cancer cell lines . The presence of a methoxyphenyl group, known for its ability to enhance bioavailability and interaction with biological targets, could further enhance the compound's anticancer potential.
Spectroscopic Characterization
Characterization of the compound would involve spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry. These methods would confirm the structure by identifying key protons and carbons and verifying the molecular weight.
| Spectroscopic Method | Expected Findings |
|---|---|
| 1H NMR | Signals for thiazole, pyrrolone, and methoxyphenyl protons. |
| 13C NMR | Peaks corresponding to carbons in the thiazole, pyrrolone, thiophene, and methoxyphenyl groups. |
| Mass Spectrometry | Molecular ion peak confirming the compound's molecular weight. |
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